diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O7S2/c1-5-36-26(32)23-21-11-12-29(27(33)37-6-2)16-22(21)38-25(23)28-24(31)19-7-9-20(10-8-19)39(34,35)30-14-17(3)13-18(4)15-30/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACQXDNKMXNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and other diseases where modulation of signaling pathways is crucial.
Chemical Structure
The compound features a thieno[2,3-c]pyridine core, which is notable for its biological activity. The presence of the piperidinyl sulfonamide moiety enhances its pharmacological profile.
Targeting PI3K Pathway
Research indicates that compounds similar to this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway. This pathway is often overactive in various cancers. For instance, a related compound demonstrated an IC50 value of 31.8 ± 4.1 nM against PI3Kα, indicating significant inhibitory potential .
Antiproliferative Effects
The compound has shown promising antiproliferative activity against several cancer cell lines. In vitro studies have indicated that similar derivatives can induce dose-dependent cytotoxicity in ovarian cancer cells (A2780), suggesting that this compound might exhibit comparable effects .
Safety Profile
In preliminary safety assessments, related compounds have shown good stability and safety profiles in Ames and hERG tests. These findings suggest that this compound may possess a favorable toxicity profile suitable for further development .
Case Studies
- Compound 17p : A closely related compound exhibited significant selectivity against PI3K isoforms with an IC50 of 15.4 ± 1.9 nM for PI3Kδ and demonstrated excellent liver microsomal stability in both rat and human models .
- Mechanism of Action : The mechanism by which these compounds exert their effects involves the modulation of apoptotic pathways and interference with cell cycle progression in cancer cells .
Data Summary
| Parameter | Value |
|---|---|
| PI3Kα IC50 | 31.8 ± 4.1 nM |
| PI3Kδ IC50 | 15.4 ± 1.9 nM |
| Antiproliferative Activity | Effective against A2780 |
| Liver Microsomal Stability (Rat) | Half-life: 38.5 min |
| Liver Microsomal Stability (Human) | Half-life: 127.9 min |
| Bioavailability | 46.2% |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including (1) constructing the thieno[2,3-c]pyridine core via cyclization of cyanoacetate derivatives and 4-oxopiperidine carboxylates, (2) sulfonamide coupling at the benzamido position using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid, and (3) esterification of the pyridine dicarboxylate groups. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Catalyst selection : Using coupling agents like HATU or DCC for sulfonamide bond formation to improve yields .
- Purification : Employing column chromatography or recrystallization with ethyl ether/ethanol mixtures to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thienopyridine core and sulfonamide substitution (e.g., δ 2.64–2.67 ppm for dihydrothieno protons) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 299.1 for ethyl ester derivatives) .
- HPLC : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial bioactivity screening approaches are recommended?
- Kinase inhibition assays : Test against kinases (e.g., MAPK, PI3K) due to structural similarity to known thienopyridine inhibitors .
- In vitro cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate antiproliferative effects .
- Calcium channel modulation : Assess vasorelaxation in aortic ring models, a common target for dihydropyridine analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target affinity?
- Modify substituents : Replace the 3,5-dimethylpiperidine sulfonyl group with bulkier analogs (e.g., 2-methylpiperidine) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Ester hydrolysis : Convert diethyl esters to carboxylic acids to improve solubility and binding to polar residues in target proteins .
- Bioisosteric replacement : Substitute the thienopyridine core with pyrazolo[3,4-b]pyridine to evaluate changes in potency .
Q. How can low yields in sulfonamide coupling reactions be resolved?
- Solvent optimization : Use anhydrous DMF instead of THF to stabilize reactive intermediates .
- Stoichiometric adjustments : Increase sulfonyl chloride equivalents to 1.2–1.5x to drive the reaction to completion .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .
Q. How to address contradictory bioactivity data across assay models?
- Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in IC50 values .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
- Computational validation : Compare molecular docking results across multiple protein conformations to reconcile discrepancies in binding modes .
Q. Which computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB: 1ATP) to prioritize high-affinity analogs .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 values to guide rational design .
Q. How to validate molecular interactions using X-ray crystallography?
- Co-crystallization : Soak purified protein targets (e.g., kinases) with the compound at 10 mM concentration in crystallization buffers .
- Data collection : Resolve structures to ≤2.0 Å resolution using synchrotron radiation (e.g., λ = 0.978 Å) to visualize sulfonamide hydrogen bonds .
- Refinement : Use Phenix or SHELXL to model ligand occupancy and B-factors, confirming binding site occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
